molecular formula C18H20N2O3S B2929830 methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034527-73-4

methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2929830
CAS No.: 2034527-73-4
M. Wt: 344.43
InChI Key: ARCBUVHURSAQAG-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a pyrrole ring, a benzoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of 1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidine with methyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The pyrrole and benzoyl groups allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(4-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(4-methylbenzoyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the pyrrole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity .

Properties

IUPAC Name

methyl 2-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-17(21)13-24-16-8-11-20(12-16)18(22)14-4-6-15(7-5-14)19-9-2-3-10-19/h2-7,9-10,16H,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCBUVHURSAQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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